- Synthesis and characterization of B-O-Tosyldehydroserine as a precursor of dehydroamino acids, Tetrahedron Letters, 1997, 38(52), 8951-8954

Cas no 949-90-6 (Z-Gly-nh2)

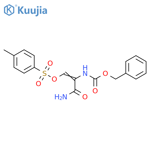

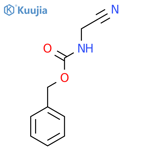

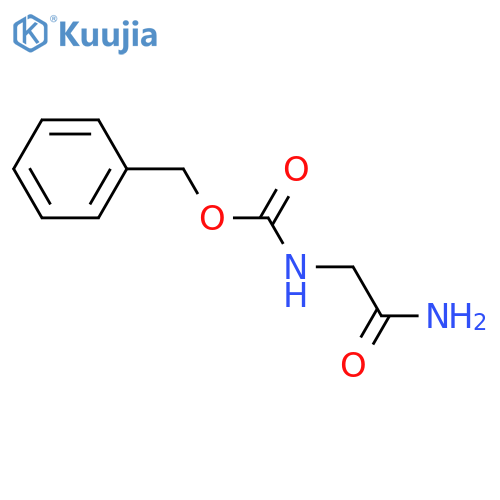

Z-Gly-NH2는 펩타이드 합성에 사용되는 보호된 글리신 유도체로, 아민기(-NH2)가 말단에 위치합니다. 카르복실기의 벤질옥시카르보닐(Z) 보호기로 인해 선택적 반응이 가능하며, 고순도로 제공되어 효율적인 펩타이드 커플링이 가능합니다.

Z-Gly-nh2 structure

상품 이름:Z-Gly-nh2

Z-Gly-nh2 화학적 및 물리적 성질

이름 및 식별자

-

- Carbamic acid,N-(2-amino-2-oxoethyl)-, phenylmethyl ester

- N-carbobenzyloxy-glycinamide

- Z-glycine amide

- Z-Gly-NH2

- benzyl 2-amino-2-oxoethylcarbamate

- Benzyloxycarbonylglycinamide

- Carbobenzoxyglycinamide

- CB Z-Gly-NH2

- CBZ-GLYCINE AMIDE

- N-Benzyloxycarbonylglycinamide

- N-Cbz-glycinamide

- N-Cbz-glycine

- Z-GLYCINAMIDE

- Z-GLYCINE-NH2

- Carbamic acid, (2-amino-2-oxoethyl)-, phenylmethyl ester (9CI)

- Carbamic acid, (carbamoylmethyl)-, benzyl ester (6CI, 7CI, 8CI)

- Phenylmethyl N-(2-amino-2-oxoethyl)carbamate (ACI)

- Benzyl (2-amino-2-oxoethyl)carbamate

- Cbz-glycinamide

- N-Benzyloxycarbonylglycine amide

- NSC 88477

- Oprea1_197296

- benzyl N-(carbamoylmethyl)carbamate

- CARBAMIC ACID, N-(2-AMINO-2-OXOETHYL)-, PHENYLMETHYL ESTER

- UNII-6NLL3GNH3P

- Z-Gly-NH

- benzyl N-(2-aminoacetyl)carbamate

- J-300139

- Cbz-DL-glycinamide

- 2-{[(Benzyloxy)(hydroxy)methylidene]amino}ethanimidic acid

- Benzyl carbamoylmethylcarbamate

- NSC88477

- EINECS 213-445-2

- AB6158

- NSC-88477

- CBZ-Glyamide

- AKOS015913993

- 6NLL3GNH3P

- Carbamoylmethyl-carbamic acid benzyl ester

- benzyl(2-amino-2-oxoethyl)carbamate

- NS00042901

- Carbamic acid, (2-amino-2-oxoethyl)-, phenylmethyl ester

- MFCD00042825

- SCHEMBL2820683

- DS-13401

- 949-90-6

- DTXSID90915230

- benzyl N-(2-amino-2-oxoethyl)carbamate

- CHEMBL431275

- SY064760

- Z-Gly-NH2, >=99.0% (HPLC)

- CS-W015222

- N-(Benzyloxycarbonyl)glycinamide

- EN300-748995

- Q-101747

- Z-Gly-nh2

-

- MDL: MFCD00042825

- 인치: 1S/C10H12N2O3/c11-9(13)6-12-10(14)15-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,13)(H,12,14)

- InChIKey: HQYMUNCIMNFLDT-UHFFFAOYSA-N

- 미소: O=C(NCC(N)=O)OCC1C=CC=CC=1

계산된 속성

- 정밀분자량: 208.08500

- 동위원소 질량: 208.085

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 2

- 수소 결합 수용체 수량: 5

- 중원자 수량: 15

- 회전 가능한 화학 키 수량: 6

- 복잡도: 225

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 소수점 매개변수 계산 참조값(XlogP): 0.4

- 토폴로지 분자 극성 표면적: 81.4A^2

실험적 성질

- 색과 성상: No data available

- 밀도: 1.2360

- 융해점: 136-139 °C

- 비등점: 447.1±38.0 °C at 760 mmHg

- 플래시 포인트: 224.2±26.8 °C

- 굴절률: 1.554

- PSA: 81.42000

- LogP: 1.48930

- 민감성: Hygroscopic

- 증기압: 0.0±1.1 mmHg at 25°C

Z-Gly-nh2 보안 정보

- 신호어:warning

- 피해 선언: Irritant

- 경고성 성명: P264 치료 후 철저한 세척 + p280 보호장갑/보호복 착용/보호안대 착용/보호면 착용 + p305 눈에서 +p351 물로 몇 분 동안 꼼꼼히 헹구면 + p338 콘택트렌즈 (있을 경우) 를 벗고 조작하기 쉽고, 계속 헹구면 + p337 눈 자극이 지속되면 + p313 의료 조언/관리

- 위험물 운송번호:NONH for all modes of transport

- WGK 독일:3

- 보안 지침: S22; S24/25

-

위험물 표지:

- 저장 조건:4°C에서 저장, -4°C에서 저장

Z-Gly-nh2 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Z56520-10g |

Z-Gly-NH2 |

949-90-6 | 98% | 10g |

¥112.0 | 2023-09-05 | |

| TRC | G765013-500mg |

Z-Gly-nh2 |

949-90-6 | 500mg |

$87.00 | 2023-05-18 | ||

| eNovation Chemicals LLC | Y1290953-100g |

Z-Gly-NH2 |

949-90-6 | 98% | 100g |

$105 | 2024-06-07 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047186-25g |

Z-Gly-NH2 |

949-90-6 | 98% | 25g |

¥177 | 2023-04-12 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047186-100g |

Z-Gly-NH2 |

949-90-6 | 98% | 100g |

¥607 | 2023-04-12 | |

| ChemScence | CS-W015222-100g |

Z-Gly-NH2 |

949-90-6 | 99.84% | 100g |

$108.0 | 2022-04-26 | |

| Chemenu | CM255962-100g |

Z-Gly-NH2 |

949-90-6 | 95+% | 100g |

$115 | 2021-06-16 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MI954-5g |

Z-Gly-nh2 |

949-90-6 | 98% | 5g |

101.0CNY | 2021-08-04 | |

| TRC | G765013-250mg |

Z-Gly-nh2 |

949-90-6 | 250mg |

$75.00 | 2023-05-18 | ||

| TRC | G765013-100mg |

Z-Gly-nh2 |

949-90-6 | 100mg |

$64.00 | 2023-05-18 |

Z-Gly-nh2 합성 방법

합성회로 1

반응 조건

1.1 Reagents: Dimethylamine Solvents: Methanol

참조

합성회로 2

합성회로 3

반응 조건

1.1 Reagents: Pyridine , Ammonium bicarbonate , Di-tert-butyl dicarbonate Solvents: Dimethylformamide

참조

- Activation of carboxylic acids by pyrocarbonates. Application of di-tert-butyl pyrocarbonate as condensing reagent in the synthesis of amides of protected amino acids and peptides, Tetrahedron Letters, 1995, 36(39), 7115-18

합성회로 4

반응 조건

1.1 Reagents: Ammonia Solvents: Methanol

참조

- Synthesis of arginine-containing peptides through their omithine analogs. Synthesis of arginine vasopressin, arginine vasotocin, and L-histidyl-L-phenylalanyl-L-arginyl-L-tryptoph-ylglycine, Journal of the American Chemical Society, 1964, 86(20), 4452-9

합성회로 5

합성회로 6

합성회로 7

합성회로 8

합성회로 9

합성회로 10

합성회로 11

반응 조건

1.1 Reagents: Methyl iodide , Sodium carbonate Solvents: Dimethylformamide ; rt; 24 h, rt

1.2 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran ; 24 h, rt

1.2 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran ; 24 h, rt

참조

- Parallel Synthesis of An Oligomeric Imidazole-4,5-dicarboxamide Library, Journal of Combinatorial Chemistry, 2010, 12(2), 248-254

합성회로 12

합성회로 13

반응 조건

1.1 Reagents: 4-Methylmorpholine , Ethyl chloroformate Solvents: Tetrahydrofuran ; 20 min, -15 °C

1.2 Reagents: Ammonia Solvents: Water ; 4 h, -15 °C

1.2 Reagents: Ammonia Solvents: Water ; 4 h, -15 °C

참조

- One-pot synthesis of orthogonally protected dipeptide selenazoles employing Nα-amino selenocarboxamides and α-bromomethyl ketones, Tetrahedron Letters, 2014, 55(50), 6831-6835

합성회로 14

반응 조건

1.1 Reagents: Dicyclohexylcarbodiimide , N-Hydroxysuccinimide Solvents: Acetonitrile

1.2 Solvents: Acetonitrile

1.2 Solvents: Acetonitrile

참조

- Structure-activity relationships of dopaminergic 5-hydroxy-2-aminotetralin derivatives with functionalized N-alkyl substituents, Journal of Medicinal Chemistry, 1986, 29(6), 912-17

합성회로 15

반응 조건

1.1 Reagents: Dicyclohexylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide , Dichloromethane

1.2 Reagents: Ammonia Solvents: Dimethylformamide , Dichloromethane , Water

1.2 Reagents: Ammonia Solvents: Dimethylformamide , Dichloromethane , Water

참조

- A simple method for amide formation from protected amino acids and peptides, Synthesis, 1989, (1), 37-8

합성회로 16

반응 조건

1.1 Reagents: Triethylamine , Ethyl chloroformate Solvents: Tetrahydrofuran ; -10 °C; 30 min, -10 °C

1.2 Reagents: Ammonia Solvents: Water ; 45 min, -10 °C

1.2 Reagents: Ammonia Solvents: Water ; 45 min, -10 °C

참조

- N-Alkenylation of hydroxamic acid derivatives with ethynyl benziodoxolone to synthesize cis-enamides through vinyl benziodoxolones, Organic & Biomolecular Chemistry, 2021, 19(11), 2442-2447

합성회로 17

합성회로 18

반응 조건

1.1 Reagents: 4-Methylmorpholine , Isobutyl chloroformate Solvents: Tetrahydrofuran ; 2 min, -20 °C; 15 min, 0 °C

1.2 Reagents: Ammonia Solvents: Water ; 1 h, 0 °C

1.2 Reagents: Ammonia Solvents: Water ; 1 h, 0 °C

참조

- Polythiazole linkers as functional rigid connectors: a new RGD cyclopeptide with enhanced integrin selectivity, Chemical Science, 2014, 5(10), 3929-3935

합성회로 19

합성회로 20

Z-Gly-nh2 Raw materials

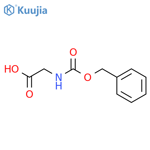

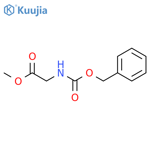

- Z-Glycine

- Glycinamide hydrochloride

- Z-Gly-ome

- Benzyl Cyanomethylcarbamate

- (5-METHOXY-1,2,3,4-TETRAHYDRO-NAPHTHALEN-2-YL)-PROPYL-AMINE HYDROCHLORIDE

- 4-Nitrophenyl ((benzyloxy)carbonyl)glycinate

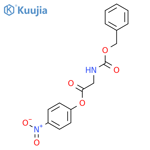

- Carbamic acid, [1-(aminocarbonyl)-2-[[(4-methylphenyl)sulfonyl]oxy]ethenyl]-, phenylmethyl ester

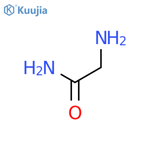

- 2-Aminoacetamide

Z-Gly-nh2 Preparation Products

Z-Gly-nh2 관련 문헌

-

Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255

-

Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912

-

Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511

-

Xianquan Zhuang Environ. Sci.: Water Res. Technol., 2021,7, 789-796

-

Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982

949-90-6 (Z-Gly-nh2) 관련 제품

- 2228518-67-8(4-(1-amino-2,2-difluorocyclopropyl)-N,N-dimethylaniline)

- 3761-92-0(Hexylmagnesium Bromide, 0.8 M solution in THF)

- 921525-71-5(3-(benzenesulfonyl)-N-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-ylpropanamide)

- 1221818-57-0(Ethyl 4-(trifluoromethyl)piperidine-3-carboxylate)

- 13399-12-7(5,11-Dimethyl-4,10-dithia-6,12- diazatricyclo7.3.0.0^{3,7}dodeca-1,3(7),5,8,11- pentaene)

- 2680531-51-3(lithium(1+) 3-hydroxyoxetane-3-carboxylate)

- 2228582-44-1(4,5,6,7-tetrahydro-1-benzothiophene-2-sulfonyl fluoride)

- 2227831-25-4((3R)-3-(1-ethyl-1H-imidazol-5-yl)-3-hydroxypropanoic acid)

- 1805349-92-1(Ethyl 4-bromo-3-(difluoromethyl)-2-hydroxypyridine-5-carboxylate)

- 1352501-47-3(Isopropyl-[5-(1-isopropyl-pyrrolidin-2-yl)-pyridin-2-yl]-carbamic acid tert-butyl ester)

추천 공급업체

Amadis Chemical Company Limited

(CAS:949-90-6)Z-Gly-nh2

순결:99%

재다:500g

가격 ($):295.0